4-((3,3-Difluoropyrrolidin-1-yl)sulfonyl)-3-methoxyaniline
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Overview
Description
4-((3,3-Difluoropyrrolidin-1-yl)sulfonyl)-3-methoxyaniline is an organic compound with the molecular formula C11H14F2N2O3S This compound is characterized by the presence of a difluoropyrrolidine group attached to a sulfonyl group, which is further connected to a methoxyaniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3,3-Difluoropyrrolidin-1-yl)sulfonyl)-3-methoxyaniline typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of 3,3-Difluoropyrrolidine: This can be achieved by reacting pyrrolidine with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions.
Sulfonylation: The difluoropyrrolidine is then reacted with a sulfonyl chloride derivative to introduce the sulfonyl group.
Coupling with 3-Methoxyaniline: The final step involves coupling the sulfonylated difluoropyrrolidine with 3-methoxyaniline using a suitable coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-((3,3-Difluoropyrrolidin-1-yl)sulfonyl)-3-methoxyaniline can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding quinone derivatives.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Electrophilic substitution reactions typically require reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
4-((3,3-Difluoropyrrolidin-1-yl)sulfonyl)-3-methoxyaniline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-((3,3-Difluoropyrrolidin-1-yl)sulfonyl)-3-methoxyaniline involves its interaction with specific molecular targets. The difluoropyrrolidine moiety can interact with enzymes or receptors, potentially inhibiting their activity. The sulfonyl group may enhance the compound’s binding affinity and specificity, while the methoxyaniline moiety can modulate its overall pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
4-((3,3-Difluoropyrrolidin-1-yl)sulfonyl)aniline: Lacks the methoxy group, which may affect its reactivity and biological activity.
4-((3,3-Difluoropyrrolidin-1-yl)sulfonyl)benzonitrile: Contains a nitrile group instead of a methoxy group, leading to different chemical properties and applications.
Uniqueness
4-((3,3-Difluoropyrrolidin-1-yl)sulfonyl)-3-methoxyaniline is unique due to the presence of both the methoxy and difluoropyrrolidine groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various research applications.
Properties
IUPAC Name |
4-(3,3-difluoropyrrolidin-1-yl)sulfonyl-3-methoxyaniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F2N2O3S/c1-18-9-6-8(14)2-3-10(9)19(16,17)15-5-4-11(12,13)7-15/h2-3,6H,4-5,7,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJJGGRUCSULCAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)N)S(=O)(=O)N2CCC(C2)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F2N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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